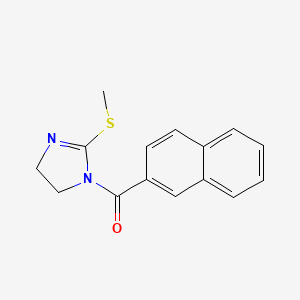
(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone is a useful research compound. Its molecular formula is C15H14N2OS and its molecular weight is 270.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines an imidazole ring with a naphthalene moiety, potentially enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2OS, with a molecular weight of 270.35 g/mol. The presence of the methylsulfanyl group is significant as it may influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity . Specifically, imidazole derivatives are known for their effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Antimicrobial |
| Naphthalene Sulfonamide | Naphthalene core | Antibacterial |
| (2-Methylsulfanyl)-naphthalen-2-yloxyethanone | Imidazole-naphthalene hybrid | Significant antibacterial activity |
The naphthalene moiety may enhance the compound's ability to interact with biological targets, which could lead to improved therapeutic effects.
Preliminary studies suggest that this compound may inhibit bacterial DNA synthesis by interfering with essential enzymatic pathways. This mechanism is crucial for understanding how the compound exerts its antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives. For instance, a study published in PubMed investigated the efficacy of various imidazole compounds as inhibitors of human blood platelet aggregation induced by adrenaline or ADP. Compounds similar to this compound showed significant potential in reducing arterial blood pressure in normotensive rats .
Eigenschaften
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-19-15-16-8-9-17(15)14(18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNYLRPNJLDZKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326466 |
Source


|
| Record name | (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851863-39-3 |
Source


|
| Record name | (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













